Ethanimidoyl chloride, 2-(dimethylamino)-N-hydroxy-2-oxo-
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Overview
Description
Ethanimidoyl chloride, 2-(dimethylamino)-N-hydroxy-2-oxo- is a chemical compound with a complex structure that includes a dimethylamino group, a hydroxy group, and an oxoacetimidoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidoyl chloride, 2-(dimethylamino)-N-hydroxy-2-oxo- typically involves the reaction of dimethylamine with a suitable precursor, such as an oxoacetimidoyl chloride derivative. The reaction conditions often include the use of solvents like dichloromethane or chloroform, and the reaction is carried out at low temperatures to prevent decomposition of the product. The reaction may also require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of Ethanimidoyl chloride, 2-(dimethylamino)-N-hydroxy-2-oxo- may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process. Additionally, purification steps, such as recrystallization or distillation, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethanimidoyl chloride, 2-(dimethylamino)-N-hydroxy-2-oxo- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in the reactions of Ethanimidoyl chloride, 2-(dimethylamino)-N-hydroxy-2-oxo- include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or ethanol. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from the reactions of Ethanimidoyl chloride, 2-(dimethylamino)-N-hydroxy-2-oxo- depend on the type of reaction. For example, oxidation may yield oxo derivatives, reduction may produce hydroxyl derivatives, and substitution reactions can result in various substituted products .
Scientific Research Applications
Ethanimidoyl chloride, 2-(dimethylamino)-N-hydroxy-2-oxo- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce dimethylamino and oxoacetimidoyl groups into target molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.
Mechanism of Action
The mechanism of action of Ethanimidoyl chloride, 2-(dimethylamino)-N-hydroxy-2-oxo- involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, its ability to undergo various chemical reactions allows it to modify the structure and function of biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl chloride: This compound shares the dimethylamino group but lacks the oxoacetimidoyl moiety.
N-hydroxy-2-oxoacetimidoyl chloride: This compound contains the oxoacetimidoyl chloride group but lacks the dimethylamino group.
2-(Dimethylamino)-N-hydroxyacetamide: This compound has a similar structure but with an amide group instead of the chloride.
Uniqueness
Ethanimidoyl chloride, 2-(dimethylamino)-N-hydroxy-2-oxo- is unique due to the presence of both the dimethylamino and oxoacetimidoyl chloride groups, which confer distinct chemical reactivity and potential biological activity. Its ability to participate in a wide range of chemical reactions makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C4H7ClN2O2 |
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Molecular Weight |
150.56 g/mol |
IUPAC Name |
2-(dimethylamino)-N-hydroxy-2-oxoethanimidoyl chloride |
InChI |
InChI=1S/C4H7ClN2O2/c1-7(2)4(8)3(5)6-9/h9H,1-2H3 |
InChI Key |
XREBYUVOZCUOES-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C(=NO)Cl |
Origin of Product |
United States |
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